REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][CH2:8][C:9](Cl)=[O:10].[CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1>[N+](C1C=CC=CC=1)([O-])=O>[Cl:5][CH2:6][CH2:7][CH2:8][C:9]([C:14]1[CH:13]=[CH:12][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=1)=[O:10] |f:0.1.2.3|
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
ice hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to the mixture with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for additional 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
is washed with water, saturated aqueous sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated aqueous sodium chloride and dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The dried solution is distilled
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane
|
Type
|
CUSTOM
|
Details
|
further recrystallized from hexane-petroleum ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |